molecular formula C7H10N2O4S B13891186 2-(1-Ethylsulfonylpyrazol-3-yl)acetic acid

2-(1-Ethylsulfonylpyrazol-3-yl)acetic acid

Katalognummer: B13891186
Molekulargewicht: 218.23 g/mol
InChI-Schlüssel: IBKMRVYVUPTBGC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1-Ethylsulfonylpyrazol-3-yl)acetic acid is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of an ethylsulfonyl group attached to the pyrazole ring and an acetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Ethylsulfonylpyrazol-3-yl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 1-ethylsulfonyl-3-pyrazolecarboxylic acid with appropriate reagents to introduce the acetic acid moiety. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like sulfuric acid to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve multi-step processes that ensure high yield and purity. These processes often include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to optimize reaction conditions and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

2-(1-Ethylsulfonylpyrazol-3-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylsulfonyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 2-(1-Ethylsulfonylpyrazol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit enzymes involved in inflammatory processes, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Ethylsulfonylpyrazole: Lacks the acetic acid moiety but shares the ethylsulfonyl group.

    3-Pyrazoleacetic acid: Lacks the ethylsulfonyl group but contains the acetic acid moiety.

    1-Methylsulfonylpyrazole: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.

Uniqueness

2-(1-Ethylsulfonylpyrazol-3-yl)acetic acid is unique due to the combination of the ethylsulfonyl group and the acetic acid moiety. This combination imparts specific chemical and biological properties that may not be present in other similar compounds. For example, the presence of both functional groups can enhance the compound’s solubility, reactivity, and potential biological activity .

Eigenschaften

Molekularformel

C7H10N2O4S

Molekulargewicht

218.23 g/mol

IUPAC-Name

2-(1-ethylsulfonylpyrazol-3-yl)acetic acid

InChI

InChI=1S/C7H10N2O4S/c1-2-14(12,13)9-4-3-6(8-9)5-7(10)11/h3-4H,2,5H2,1H3,(H,10,11)

InChI-Schlüssel

IBKMRVYVUPTBGC-UHFFFAOYSA-N

Kanonische SMILES

CCS(=O)(=O)N1C=CC(=N1)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.